Silver trifluoromethanesulfonate

Catalog No.
S563896
CAS No.
2923-28-6
M.F
CHAgF3O3S
M. Wt
257.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver trifluoromethanesulfonate

CAS Number

2923-28-6

Product Name

Silver trifluoromethanesulfonate

IUPAC Name

silver;trifluoromethanesulfonic acid

Molecular Formula

CHAgF3O3S

Molecular Weight

257.95 g/mol

InChI

InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

WCGIGOVLOFXAMG-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Ag+]

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Ag]

Triflating Agent:

  • Silver triflate acts as a powerful triflating agent, readily replacing other halides (Cl, Br, I) with the trifluoromethanesulfonate (CF3SO3) group, also known as the "triflate" group.
  • This conversion is crucial for synthesizing various organic and inorganic triflates, which are valuable intermediates and functional groups in numerous research fields.

Source of Soluble Silver Ions:

  • Silver triflate serves as a readily soluble source of silver (Ag+) ions, making it a valuable tool in various reactions.
  • These Ag+ ions can participate in numerous processes, including:
    • Formation of electrophilic onium species, which are key players in various organic transformations.
    • Promoting Friedel-Crafts reactions, a class of reactions crucial for constructing aromatic compounds.
    • Facilitating nucleophilic alkene cyclization, a fundamental reaction in organic synthesis leading to formation of cyclic structures.
    • Catalyzing esterification reactions, essential for the synthesis of esters, a class of important organic compounds.

Catalyst:

  • Beyond its role as a reagent, silver triflate finds application as a catalyst in various reactions, including:
    • Dehydrating secondary phosphates and thiophosphates to obtain olefins (alkenes).
    • Etherifying alcohols with primary alkyl halides under mild conditions, leading to the formation of ethers, another class of widely used organic compounds.
    • Generating cationic rhodium catalysts from chlororhodium complexes, employed in the hydrophosphination of acetylenes, a valuable reaction for introducing phosphorus-containing functionalities into organic molecules.
    • Catalyzing the preparation of silyl ethers through the hydrosilylation of aldehydes, a reaction used to protect carbonyl groups in organic synthesis.

Silver trifluoromethanesulfonate, commonly referred to as silver triflate, is a chemical compound with the formula AgCF3SO3\text{AgCF}_3\text{SO}_3. It appears as a white or colorless solid and is known for its high solubility in water and various organic solvents such as benzene. This compound serves as a significant reagent in both organic and inorganic chemistry, particularly in the synthesis of triflates, which are derivatives of trifluoromethanesulfonic acid. Silver triflate is characterized by its triflate ion, CF3SO3\text{CF}_3\text{SO}_3^-, which plays a crucial role in its reactivity and applications in

AgOTf primarily functions as a Lewis acid due to the empty d-orbitals on the silver cation. During triflating reactions, the electrophilic triflate group displaces the leaving group (e.g., OH⁻, Cl⁻) on the substrate molecule, forming the triflate ester and silver halide precipitate (AgX) [].

  • Acute toxicity: Limited data available, but suspected to be moderately toxic upon ingestion or inhalation.
  • Skin and eye irritant: Can cause irritation upon contact.
  • Environmental hazard: Silver ions can be toxic to aquatic organisms.
  • Precautions: Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and fume hood.
, mainly involving nucleophilic substitution processes. One of its primary uses is in the preparation of alkyl triflates from alkyl halides through metathesis reactions:

CF3SO2OAg+RXCF3SO2OR+AgX\text{CF}_3\text{SO}_2\text{OAg}+\text{RX}\rightarrow \text{CF}_3\text{SO}_2\text{OR}+\text{AgX}

In this reaction, XX typically represents halides such as iodide. Additionally, silver triflate can facilitate the replacement of halide ligands in coordination complexes with more labile triflate ligands, enhancing the reactivity of these complexes .

Silver triflate has also been shown to catalyze various organic transformations, including:

  • Asymmetric allylation of aldehydes.
  • Intramolecular additions of alcohols and carboxylic acids to olefins.
  • Fluorination reactions involving boronic acids and functionalized aryl stannanes .

The synthesis of silver trifluoromethanesulfonate can be achieved through several methods:

  • Traditional Method: This involves starting from the barium salt of trifluoromethanesulfonic acid. The process includes:
    • Formation of free trifluoromethanesulfonic acid by treating the barium salt with dilute sulfuric acid.
    • Neutralization with silver carbonate to yield silver triflate with a high yield (up to 95%) .
  • Improved Method: Developed by George Whitesides, this method uses dilute trifluoromethanesulfonic acid reacted with silver(I) oxide, resulting in higher yields (up to 98%) of silver triflate .

These methods highlight the efficiency and effectiveness of producing this compound for further applications.

Silver trifluoromethanesulfonate finds extensive use across various fields:

  • Catalysis: It acts as a catalyst in numerous organic reactions, including electrophilic aromatic substitution and hydroalkoxylation of alkenes.
  • Synthesis: It is critical in synthesizing alkyl triflates and generating cationic metal catalysts for various transformations.
  • Material Science: Its properties make it suitable for developing materials that require specific reactivity or stability under certain conditions .

Studies have explored the interactions of silver trifluoromethanesulfonate with various substrates, revealing its role as an effective nucleophile in organic chemistry. For instance, it has been utilized to create mesomorphic complexes when reacted with specific fluorinated compounds. Additionally, interaction studies indicate that it can promote the formation of cationic species that facilitate further chemical transformations .

Silver trifluoromethanesulfonate shares similarities with other metal salts and triflate compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
Silver perchlorateAgClO₄Known for its strong oxidizing properties
Silver tetrafluoroborateAgBF₄Used as a fluorinating agent
Silver acetateAgC₂H₃O₂Commonly used in organic synthesis
Copper(I) trifluoromethanesulfonateCuCF₃SO₃Exhibits different catalytic properties compared to silver
Gold(I) trifluoromethanesulfonateAuCF₃SO₃Known for unique reactivity patterns in catalysis

Uniqueness

Silver trifluoromethanesulfonate stands out due to its ability to facilitate nucleophilic substitutions effectively while also acting as a versatile catalyst across a range of reactions. Its stability and solubility further enhance its utility compared to other similar compounds.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

256.86494 g/mol

Monoisotopic Mass

256.86494 g/mol

Heavy Atom Count

9

Related CAS

1493-13-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2923-28-6

Wikipedia

Silver_trifluoromethanesulfonate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, silver(1+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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